3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
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Overview
Description
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is an organic compound that features a dimethylamino group, a fluorobenzoyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile typically involves the reaction of 2-fluorobenzoyl chloride with dimethylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-2-(2-chlorobenzoyl)acrylonitrile
- 3-(Dimethylamino)-2-(2-bromobenzoyl)acrylonitrile
- 3-(Dimethylamino)-2-(2-iodobenzoyl)acrylonitrile
Uniqueness
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding .
Properties
CAS No. |
52200-14-3 |
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Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H11FN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3 |
InChI Key |
KUUOEUPWHQUSLA-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1F |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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